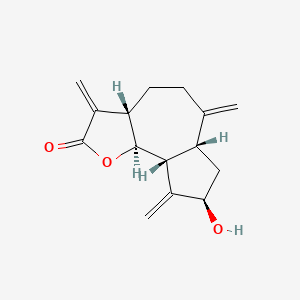

Isozaluzanin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12+,13-,14-/m0/s1 |

InChI Key |

XFVLNEYIZGZDHP-HPCHECBXSA-N |

SMILES |

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@H](C3=C)O)OC(=O)C2=C |

Canonical SMILES |

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C |

Origin of Product |

United States |

Foundational & Exploratory

Isozaluzanin C: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozaluzanin C, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of this compound, with a primary focus on its natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source Identification

The primary natural source of this compound is the root of Saussurea lappa , a perennial herb belonging to the Asteraceae family.[1][2] This plant, commonly known as costus root, has a long history of use in traditional medicine systems.[1] While this compound is considered a minor component of the plant's chemical constituents, its presence has been consistently reported in phytochemical analyses of Saussurea lappa extracts.[2]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | (3aR,4aR,7S,8aR,9aR)-7-hydroxy-3,6-dimethylene-3a,4,4a,5,6,7,8,8a,9,9a-decahydroazuleno[4,5-b]furan-2-one |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Referenced in literature; specific shifts depend on solvent.[2] |

| ¹³C NMR | Referenced in literature; specific shifts depend on solvent. |

| Mass Spectrometry (MS) | Consistent with the molecular formula C₁₅H₁₈O₃. |

| Infrared (IR) | Characteristic peaks for hydroxyl (-OH) and γ-lactone carbonyl (C=O) functional groups. |

Experimental Protocols

Isolation and Purification of this compound from Saussurea lappa

The following protocol is a composite methodology based on established procedures for the isolation of sesquiterpenoid lactones from Saussurea lappa.[3] As this compound is a minor component, yields may be low, and optimization of chromatographic steps is critical.

3.1.1. Plant Material and Extraction

-

Plant Material: Obtain dried roots of Saussurea lappa.

-

Grinding: Pulverize the dried roots into a fine powder.

-

Extraction:

-

Perform exhaustive extraction of the powdered root material with hexane or petroleum ether using a Soxhlet apparatus. This initial step removes nonpolar constituents.

-

Subsequently, extract the defatted plant material with a more polar solvent such as methanol or ethanol.

-

Concentrate the methanol or ethanol extract under reduced pressure to obtain a crude extract.

-

3.1.2. Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

-

Pool fractions containing compounds with similar Rf values to known sesquiterpenoid lactones.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC.

-

Employ a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength of approximately 210 nm.

-

Collect the peak corresponding to this compound and concentrate to yield the pure compound.

-

Table 3: Quantitative Data for Sesquiterpenoid Lactones from Saussurea lappa

| Compound | Yield | Purity | Method | Reference |

| Costunolide | 150 mg | 95% | HSCCC | [3] |

| Dehydrocostus lactone | 140 mg | 98% | HSCCC | [3] |

| This compound | Minor component | N/A | Column Chromatography | [2] |

Note: The yields for costunolide and dehydrocostus lactone are provided as a reference from a specific High-Speed Counter-Current Chromatography (HSCCC) separation of 500 mg of a petroleum ether extract. The yield of this compound will be significantly lower.

Biological Activity Assays

The following protocols are based on studies of a structurally similar compound, a dehydrozaluzanin C-derivative (DHZD), and can be adapted to investigate the biological activity of this compound.[4][5][6]

3.2.1. In Vivo Anti-inflammatory Activity (Sepsis Model)

-

Animal Model: Use male C57BL/6 mice (6-8 weeks old).

-

Induction of Sepsis: Induce sepsis by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli (e.g., 10 mg/kg body weight).

-

Treatment: Administer this compound (dissolved in a suitable vehicle like DMSO and diluted in saline) via i.p. injection at various doses (e.g., 1, 5, 10 mg/kg) one hour prior to LPS challenge.

-

Sample Collection: At a specified time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture and harvest organs (lungs, liver, kidneys).

-

Analysis:

-

Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.

-

Perform histological analysis (H&E staining) of organ tissues to assess tissue damage and inflammation.

-

3.2.2. In Vitro Anti-inflammatory Activity (Macrophage Assay)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment:

-

Pre-treat macrophages with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

-

-

Analysis:

-

Measure the levels of pro-inflammatory cytokines (IL-6, TNF-α) in the cell culture supernatant using ELISA.

-

Perform Western blot analysis of cell lysates to determine the phosphorylation status of key signaling proteins (e.g., Akt, p70S6K, p38 MAPK, JNK).

-

Signaling Pathways and Mechanism of Action

While the direct signaling pathway of this compound is still under investigation, studies on a closely related dehydrozaluzanin C-derivative (DHZD) provide significant insights into its potential mechanism of action.[4][5][6] DHZD has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt/p70S6K signaling pathway.[4][6] This pathway is a critical regulator of cellular processes, including inflammation.

The proposed mechanism involves the inhibition of this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Figure 1: Proposed Anti-inflammatory Signaling Pathway of this compound.

This diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects. By inhibiting the PI3K/Akt/p70S6K signaling cascade, it is hypothesized to suppress the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Conclusion

This compound, a sesquiterpenoid lactone from Saussurea lappa, presents a promising scaffold for the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of its natural source, detailed methodologies for its isolation and biological evaluation, and insights into its potential mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including more precise quantitative analysis from its natural source and a more detailed investigation into its direct interactions with cellular signaling pathways.

References

- 1. onlinepharmacytech.info [onlinepharmacytech.info]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrozaluzanin C- derivative protects septic mice by alleviating over-activated inflammatory response and promoting the phagocytosis of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

The Discovery and Isolation of Isozaluzanin C from Saussurea lappa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozaluzanin C, a guaianolide sesquiterpene lactone, has been identified as a bioactive compound isolated from the roots of Saussurea lappa, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for the extraction of its precursor, dehydrocostus lactone, from Saussurea lappa, its subsequent chemical conversion to this compound, and methods for its purification. Furthermore, this document elucidates the potential immunomodulatory and anti-inflammatory mechanisms of action of this compound, with a focus on its inhibitory effects on the NF-κB signaling pathway and its influence on macrophage activity. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Saussurea lappa, commonly known as costus root, is a perennial herb belonging to the Asteraceae family. It has been a cornerstone of traditional medicinal systems for centuries, utilized for its anti-inflammatory, anti-ulcer, and anticancer properties. The therapeutic potential of Saussurea lappa is largely attributed to its rich composition of sesquiterpene lactones. Among these, this compound has emerged as a compound of significant interest due to its immunomodulatory and anti-inflammatory effects.

This guide serves as a technical resource for the scientific community, outlining the methodologies for the isolation and purification of this compound and exploring its biological activities at a molecular level.

Discovery and Sourcing

This compound was first identified as a minor guaianolide constituent of Saussurea lappa. Its structural elucidation was accomplished through spectral data analysis. Research has shown that this compound can be efficiently obtained through the chemical modification of a more abundant precursor molecule, dehydrocostus lactone, which is also readily isolated from the roots of Saussurea lappa.

Experimental Protocols

Isolation of Dehydrocostus Lactone from Saussurea lappa

The isolation of dehydrocostus lactone is the initial and crucial step in obtaining this compound. The following protocol is a composite of established methods for the extraction and purification of this precursor.

3.1.1. Extraction

-

Plant Material Preparation: Dried roots of Saussurea lappa are coarsely powdered.

-

Soxhlet Extraction: 100 g of the powdered root material is subjected to Soxhlet extraction with hexane as the solvent. This process is carried out for a sufficient duration to ensure exhaustive extraction.

-

Solvent Evaporation: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Column Chromatography Purification

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with hexane.

-

Sample Loading: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate. The polarity of the solvent system is gradually increased to facilitate the separation of compounds with varying polarities.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing dehydrocostus lactone.

-

Crystallization: Fractions rich in dehydrocostus lactone are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system to yield pure dehydrocostus lactone.

Chemical Synthesis of this compound from Dehydrocostus Lactone

While the direct isolation of this compound from Saussurea lappa is possible, its yield is often low. A more efficient method involves the chemical modification of the more abundant dehydrocostus lactone. This process typically involves a hydroxylation reaction.

(Detailed synthetic protocols for the conversion of dehydrocostus lactone to this compound are proprietary and not extensively detailed in publicly available literature. The following is a generalized representation of a plausible synthetic route.)

-

Reaction Setup: Purified dehydrocostus lactone is dissolved in an appropriate organic solvent.

-

Reagent Addition: A suitable oxidizing agent is added to introduce a hydroxyl group at the desired position on the dehydrocostus lactone backbone.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product is then purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Purification of this compound by Reversed-Phase HPLC

For obtaining high-purity this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

-

Column: A C18 reversed-phase column is used.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) is employed as the mobile phase.

-

Detection: A UV detector is used to monitor the elution of the compound.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain pure this compound.

Quantitative Data

The following table summarizes the available quantitative data regarding the yield and purity of dehydrocostus lactone and the potential for this compound.

| Parameter | Value | Reference |

| Yield of Dehydrocostus Lactone | ||

| From Soxhlet extraction of S. lappa roots | 0.87 g per 100 g dried root | [1] |

| Purity of Dehydrocostus Lactone | ||

| After Column Chromatography | >95% (as determined by HPLC) | [2] |

| Yield of this compound | ||

| From chemical modification of dehydrocostus lactone | Not explicitly reported | |

| Purity of this compound | ||

| After RP-HPLC | >98% |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and immunomodulatory properties. While direct studies on this compound are emerging, research on the closely related compound, Zaluzanin C, provides strong evidence for its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators.

Zaluzanin C has been shown to alleviate inflammation by inhibiting the production of mitochondrial Reactive Oxygen Species (ROS), which are known activators of the NF-κB pathway[3]. It is highly probable that this compound shares this mechanism of action. The inhibition of NF-κB activation by this compound would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Modulation of Macrophage Activity

Macrophages are key immune cells that play a central role in both the initiation and resolution of inflammation. They can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between M1 and M2 macrophages is critical in determining the outcome of an inflammatory response.

By inhibiting the NF-κB pathway, this compound can be expected to suppress the polarization of macrophages towards the M1 phenotype, thereby reducing the production of pro-inflammatory cytokines and promoting a shift towards an anti-inflammatory M2 phenotype. This modulation of macrophage polarization is a key aspect of its immunomodulatory effects.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Saussurea lappa.

Conclusion

This compound, a sesquiterpene lactone from Saussurea lappa, presents a promising lead compound for the development of novel anti-inflammatory and immunomodulatory agents. This technical guide provides a detailed framework for its isolation and purification, leveraging the more abundant precursor, dehydrocostus lactone. The elucidation of its inhibitory effects on the NF-κB signaling pathway offers a clear direction for further pharmacological investigation. The methodologies and data presented herein are intended to support and accelerate research efforts in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS [mdpi.com]

Preliminary Screening of the Biological Activity of Isozaluzanin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozaluzanin C, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary screening of the biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of relevant signaling pathways and workflows.

Cytotoxic Activity

This compound, also referred to as Dehydrozaluzanin C, has demonstrated notable cytotoxic effects against human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study investigating its anti-proliferative effects are summarized below.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| This compound | HT-29 | Human Colon Cancer | 24 h | 2.52 ± 1.34 | [1] |

| This compound | HCT-116 | Human Colon Cancer | 24 h | 1.48 ± 2.72 | [1] |

| This compound | NCM460 | Normal Colon Mucosal | 24 h | 8.09 ± 1.67 | [1] |

Table 1: Cytotoxic activity of this compound against human colon cancer cell lines and a normal colon mucosal cell line. The results indicate a degree of selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Human cancer cell lines (e.g., HT-29, HCT-116) and a normal cell line (e.g., NCM460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Doses (mg/kg) | Inhibition of Paw Edema (%) | Reference |

| 11,13-dihydrozaluzanin C | Carrageenan-induced paw edema in mice | 10 | 29.52 ± 4.8 | |

| 11,13-dihydrozaluzanin C | Carrageenan-induced paw edema in mice | 30 | 31.67 ± 5.4 |

Table 2: In vivo anti-inflammatory activity of 11,13-dihydrozaluzanin C.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a classic method for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Male Swiss mice (20-25 g)

-

Carrageenan solution (1% w/v in saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Pletismometer

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the mice into groups (e.g., control, positive control, and different dose groups for this compound). Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a pletismometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control x 100

Signaling Pathways in Inflammation

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the production of pro-inflammatory mediators.

Inhibition of the NF-κB signaling pathway by this compound.

Potential inhibition of the MAPK signaling pathway by this compound.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antibacterial properties, particularly against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

A study reported that Dehydrozaluzanin C (an alternative name for this compound) exhibited excellent bactericidal activity against Staphylococcus aureus (ATCC® 25904™) and also inhibited the growth of Methicillin-resistant S. aureus (MRSA) (ATCC® BAA1717™).[3] While specific Minimum Inhibitory Concentration (MIC) values were not provided in the abstract, the study indicated that concentrations as low as 5 and 10 µM were effective in inhibiting bacterial proliferation.[3]

| Compound | Organism | Strain | Observation | Reference |

| Dehydrozaluzanin C | Staphylococcus aureus | ATCC® 25904™ | Excellent bactericidal activity | [3] |

| Dehydrozaluzanin C | Methicillin-resistant S. aureus (MRSA) | ATCC® BAA1717™ | Growth inhibition | [3] |

Table 3: Preliminary antibacterial activity of Dehydrozaluzanin C.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains (e.g., S. aureus, MRSA)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

The preliminary screening of this compound reveals a promising profile of biological activities. Its selective cytotoxicity against colon cancer cells, coupled with its anti-inflammatory and antibacterial properties, underscores its potential as a lead compound for the development of new therapeutic agents. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its efficacy in more complex preclinical models. This technical guide provides a foundational understanding of the initial biological evaluation of this compound, offering valuable insights and methodologies for the scientific and drug development communities.

References

- 1. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dehydrozaluzanin C, a novel type of anti-bacterial agent which targets transporting proteins, Opp and OpuC - PMC [pmc.ncbi.nlm.nih.gov]

Isozaluzanin C: A Sesquiterpene Lactone from Costus Species with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozaluzanin C, a sesquiterpene lactone found in various Costus species, is emerging as a compound of significant interest in the field of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its isolation from natural sources, and exploring its potential anti-inflammatory and anticancer activities. While research specifically on this compound is still developing, this document compiles available data and draws parallels from closely related compounds to elucidate its potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. This guide aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols and summarizing quantitative data to facilitate further investigation into the therapeutic applications of this compound.

Introduction

Costus, a genus of perennial herbaceous plants, is widely distributed in tropical and subtropical regions and has a rich history in traditional medicine.[1] These plants are known to produce a diverse array of bioactive secondary metabolites, including sesquiterpene lactones. This compound is one such sesquiterpenoid lactone that has been identified in Costus species.[2] Sesquiterpene lactones as a class are well-recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the current understanding of this compound, providing a technical resource for its study and potential therapeutic development.

Isolation and Characterization of this compound from Costus Species

The isolation of this compound and other sesquiterpene lactones from Costus species involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on successful isolation of sesquiterpene lactones from related plant species.[3][4]

Experimental Protocol: Isolation and Purification

Objective: To extract and isolate this compound from the rhizomes of Costus species.

Materials:

-

Dried and powdered rhizomes of Costus species

-

Solvents: Hexane, Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Rotary evaporator

-

Spectroscopic instruments (NMR, MS)

Procedure:

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a 1:1 mixture of Dichloromethane and Methanol at room temperature for 72 hours.[4]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning sequentially with hexane, and ethyl acetate.

-

Concentrate each fraction to dryness. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.[3][4]

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100).[3]

-

Collect fractions and monitor by TLC, visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the pooled fractions containing the compound of interest to further purification using preparative TLC or preparative HPLC to yield pure this compound.[5]

-

-

Structure Elucidation:

-

Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Workflow for Isolation and Characterization

Caption: General workflow for the isolation and characterization of this compound.

Biological Activities of this compound

While specific quantitative data for this compound is limited in the public domain, the biological activities of structurally similar sesquiterpene lactones provide valuable insights into its potential therapeutic effects.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate inflammatory signaling pathways. A study on 11,13-dihydrozaluzanin C, a closely related compound, demonstrated significant anti-inflammatory activity in mice.[6] This suggests that this compound may also possess similar properties.

Potential Mechanism: The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8]

Experimental Protocol: In Vitro NF-κB Inhibition Assay (General)

Objective: To determine the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

-

Human monocytic cell line (e.g., THP-1) or macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound

-

NF-κB reporter assay kit (e.g., luciferase-based)

-

Cell culture reagents

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate media and seed them in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.

-

-

NF-κB Activity Measurement:

-

After incubation, lyse the cells and measure the reporter gene (e.g., luciferase) activity according to the manufacturer's instructions.

-

A decrease in reporter activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.

-

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Several sesquiterpene lactones have demonstrated potent cytotoxic effects against various cancer cell lines. A study on Dehydrozaluzanin C, a compound structurally related to this compound, revealed significant anti-proliferative and pro-apoptotic effects on human colon cancer cell lines (HT-29 and HCT-116).[9]

Quantitative Data for Dehydrozaluzanin C (as a proxy):

| Cell Line | IC₅₀ (µM) after 24h | Reference |

| HT-29 | ~1.5 | [9] |

| HCT-116 | ~3.0 | [9] |

Potential Mechanism: The anticancer activity of sesquiterpene lactones is often linked to the induction of apoptosis (programmed cell death). Dehydrozaluzanin C was shown to induce apoptosis in colon cancer cells through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[9] This activation leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-3 and leading to cell death.[9] Another related sesquiterpene lactone, Isoalantolactone, induces apoptosis in hepatocellular carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29, HCT-116)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.

-

Signaling Pathway Diagram: Apoptosis Induction

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gpub.org [gpub.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on the pharmacology of Isozaluzanin C

An In-depth Technical Guide on the Core Pharmacology of Isozaluzanin C

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] While direct pharmacological studies on this compound are in their nascent stages, research on its close structural analogs, particularly Zaluzanin C and Dehydrozaluzanin C-derivatives, provides significant insights into its potential therapeutic effects. This guide synthesizes the initial findings on this compound and its related compounds, focusing on its anti-inflammatory properties and mechanisms of action. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

This compound, with the molecular formula C15H18O3, is structurally characterized as a guaianolide sesquiterpene.[1] Its chemical structure is fundamental to its biological activity, featuring a lactone ring and multiple chiral centers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H18O3 | PubChem[1] |

| Molecular Weight | 246.30 g/mol | PubChem[1] |

| IUPAC Name | (3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | PubChem[1] |

| CAS Number | 67667-64-5 | PubChem[1] |

Pharmacological Activities

The primary pharmacological activity identified for this compound and its derivatives is its anti-inflammatory effect.[2] Studies on a closely related Dehydrozaluzanin C-derivative have shown potent immunomodulatory effects.[2]

Anti-inflammatory and Immunomodulatory Effects

A derivative of Dehydrozaluzanin C has been shown to protect septic mice by mitigating an over-activated inflammatory response and enhancing the phagocytic activity of macrophages.[2] This compound was found to improve tissue damage in the lungs, kidneys, and liver in mouse models of inflammation induced by lipopolysaccharide (LPS) or carbapenem-resistant Klebsiella pneumoniae (CRKP) infection.[2]

Studies on the related compound, Zaluzanin C, have demonstrated its ability to alleviate inflammation by regulating mitochondrial reactive oxygen species (mtROS).[3][4] It has been shown to inhibit LPS-induced mtROS production and the subsequent activation of the NF-κB signaling pathway in Kupffer cells.[3][4] Furthermore, Zaluzanin D, another analog, has been reported to reduce the production of nitric oxide and inflammatory cytokines in macrophages.[5]

Table 2: Summary of Anti-inflammatory Effects of this compound Analogs

| Compound | Model | Key Findings | Reference |

| Dehydrozaluzanin C-derivative | LPS/CRKP-induced sepsis in mice | Improved tissue damage; Alleviated excessive inflammation; Promoted macrophage phagocytosis. | [2] |

| Zaluzanin C | LPS-stimulated Kupffer cells | Inhibited mtROS production; Suppressed NF-κB activity; Reduced mRNA levels of pro-inflammatory cytokines (Il1b, Tnfa) and chemokines (Ccl2, Ccl3, Ccl4, Cxcl2, Cxcl9). | [3][4] |

| Zaluzanin C | TNF-α-stimulated hepatocytes | Inhibited mtROS production; Alleviated mitochondrial dysfunction; Enhanced mitophagy; Increased mRNA levels of fatty acid oxidation and mitochondrial biogenesis genes. | [4] |

| Zaluzanin D | LPS-stimulated NR8383 macrophages | Reduced nitric oxide production; Decreased secretion of inflammatory cytokines. | [5] |

| Zaluzanin D | LPS-induced acute lung injury in rats | Reduced macrophage infiltration in BALF; Attenuated histological inflammatory changes; Inhibited lipid peroxidation; Regulated TNF-α, IL-1β, and IL-6 levels via NF-κB pathway inhibition. | [5] |

Mechanism of Action

The anti-inflammatory effects of this compound and its analogs appear to be mediated through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.

Modulation of NF-κB Signaling

Zaluzanin C has been shown to inhibit the activation of NF-κB in Kupffer cells by reducing the production of mitochondrial ROS.[3][4] Similarly, Zaluzanin D has been found to suppress the expression of the NF-κB pathway in a rat model of acute lung injury.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Regulation of Mitochondrial Function

Zaluzanin C has also been shown to play a role in regulating mitochondrial homeostasis in hepatocytes.[4] It alleviates mitochondrial dysfunction mediated by TNF-α-induced mtROS, enhances mitophagy, and increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis.[4] This suggests a broader role for these compounds in cellular metabolism and protection against oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound analogs.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or NR8383) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Zaluzanin D) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) by Western blotting.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Model of LPS-Induced Sepsis

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Treatment: Mice are intraperitoneally injected with the Dehydrozaluzanin C-derivative (e.g., 10 mg/kg) or vehicle control.

-

Induction of Sepsis: One hour after treatment, sepsis is induced by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Sample Collection: At specified time points (e.g., 6, 12, 24 hours) after LPS injection, blood is collected for serum analysis, and tissues (lung, liver, kidney) are harvested.

-

Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Markers of organ damage (e.g., ALT, AST for liver; BUN, creatinine for kidney) are also assessed.

-

Histological Analysis: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.

Conclusion and Future Directions

Initial studies on this compound and its close structural analogs, particularly Zaluzanin C and Dehydrozaluzanin C-derivatives, highlight their potential as potent anti-inflammatory agents. The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway and the modulation of mitochondrial function, leading to a reduction in pro-inflammatory mediators and protection against oxidative stress-induced tissue damage.

While these findings are promising, further research is imperative to delineate the specific pharmacological profile of this compound. Future studies should focus on:

-

Direct evaluation of this compound in the in vitro and in vivo models where its analogs have shown activity.

-

Comprehensive profiling of its effects on a wider range of inflammatory and immune cells.

-

Investigation of its pharmacokinetic and toxicological properties to assess its potential as a therapeutic agent.

-

Elucidation of its precise molecular targets through techniques such as proteomics and transcriptomics.

A deeper understanding of the pharmacology of this compound will be crucial for harnessing its therapeutic potential in the treatment of inflammatory diseases.

References

- 1. This compound | C15H18O3 | CID 470970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anti-inflammatory effect of Zaluzanin D isolated from Achillea acuminate - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Basic Toxicology of Isozaluzanin C: A Framework for Assessment

Disclaimer: As of November 2025, a comprehensive public-domain toxicological profile for Isozaluzanin C is not available. This document outlines the standard toxicological investigations required to establish a thorough safety profile for a novel therapeutic compound like this compound, a sesquiterpene lactone with noted anti-inflammatory and immunomodulatory properties. The data and experimental details provided herein are illustrative and based on established toxicological methodologies.

Introduction

This compound, a naturally occurring sesquiterpene lactone, has demonstrated potential as an anti-inflammatory and immunomodulatory agent.[1] While preliminary studies have highlighted its therapeutic benefits, a rigorous evaluation of its toxicological profile is paramount for any progression in drug development. This technical guide provides a framework for the essential toxicological studies needed to characterize the safety of this compound, intended for researchers, scientists, and drug development professionals.

General Toxicological Assessment

A comprehensive toxicological workup for a compound like this compound would involve a tiered approach, starting with acute toxicity and progressing to more long-term studies.

Acute Toxicity

The primary goal of acute toxicity studies is to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population after a single administration. This provides an initial understanding of the substance's intrinsic toxicity.

Table 1: Hypothetical Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | Observation Period |

| Mouse | Oral | > 2000 | 14 days |

| Rat | Intravenous | 500 | 14 days |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). These studies involve administering the compound daily for an extended period (typically 28 or 90 days for sub-chronic, and 6 months to 2 years for chronic studies).

Table 2: Hypothetical Sub-chronic (90-day) Oral Toxicity Endpoints for this compound in Rats

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - | - |

| 10 | No adverse effects observed. | 10 | - |

| 50 | Mild elevation in liver enzymes (ALT, AST). | - | 50 |

| 200 | Significant elevation in liver enzymes, mild renal tubular changes. | - | - |

Genotoxicity Assessment

Genotoxicity assays are designed to detect any potential for a compound to damage genetic material, which can lead to mutations and potentially cancer. A standard battery of tests is typically required.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a substance.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

In Vivo Micronucleus Test

This test assesses chromosomal damage by detecting micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in the erythrocytes of treated animals.

Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death in normal, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Table 3: Hypothetical In Vitro Cytotoxicity of this compound on Normal Human Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Human Dermal Fibroblasts (HDF) | MTT Assay | 48 | > 100 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Release Assay | 48 | 75 |

| Human Hepatocytes (HepG2) | Neutral Red Uptake Assay | 48 | 50 |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological studies.

Protocol for In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate human dermal fibroblasts (HDF) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol for Ames Test

-

Bacterial Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

-

Plate Incorporation Method:

-

To 2 mL of top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+).

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Signaling Pathways and Mechanistic Toxicology

While the specific signaling pathways involved in the potential toxicity of this compound are unknown, sesquiterpene lactones are known to interact with various cellular targets. A key area of investigation would be their potential to induce oxidative stress and apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced toxicity.

Experimental Workflow

The toxicological evaluation of a new chemical entity like this compound follows a structured workflow.

Caption: Standard workflow for toxicological assessment of a new drug candidate.

Conclusion

While this compound shows promise as a therapeutic agent, its toxicological profile remains largely uncharacterized in the public domain. A systematic evaluation encompassing acute, sub-chronic, and chronic toxicity, as well as genotoxicity and cytotoxicity, is essential to establish its safety for potential clinical applications. The experimental protocols and frameworks presented in this guide provide a roadmap for the necessary investigations to ensure a comprehensive understanding of the basic toxicology of this compound. Further research is imperative to fill the existing data gaps and to fully delineate the risk-benefit profile of this compound.

References

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review of Isozaluzanin C and its related guaianolides, a class of sesquiterpene lactones with significant therapeutic promise. This document delves into their chemical properties, diverse biological activities, and underlying mechanisms of action. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Guaianolides and this compound

Guaianolides are a large and diverse group of naturally occurring sesquiterpene lactones characterized by a 5,7-fused bicyclic carbon skeleton.[1] These compounds are predominantly found in plants of the Asteraceae (Compositae) family.[1][2] Their chemical structures often feature an α-methylene-γ-lactone moiety, which is crucial for their biological activity.[3] Guaianolides have garnered significant attention in the scientific community for their wide array of pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][5]

This compound, a specific guaianolide, has been isolated from various plant species, including Saussurea lappa.[6] It is recognized for its potent anti-inflammatory and immunomodulatory activities.[6] This review will focus on the current understanding of this compound and place it within the broader context of related guaianolides, highlighting its potential as a lead compound for novel therapeutic agents.

Chemical Properties of this compound

This compound is a sesquiterpene lactone with the chemical formula C₁₅H₁₈O₃.[7] Its structure is defined by the characteristic guaiane skeleton, featuring a seven-membered ring fused to a five-membered ring, and a lactone ring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₃ | [7] |

| Molecular Weight | 246.31 g/mol | [8] |

| IUPAC Name | (3aS,6aR,8R,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | [7] |

| CAS Number | 67667-64-5 | [7] |

| Synonyms | 3-Epizaluzanin C, Dehydrozaluzanin C-derivative | [6][7] |

| Polar Surface Area | 46.53 Ų | [8] |

| AlogP | 1.99 | [8] |

Biological Activities and Pharmacological Effects

This compound and related guaianolides exhibit a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to ameliorate tissue damage in the lungs, kidneys, and liver in mouse models of inflammation induced by lipopolysaccharide (LPS) or bacterial infection.[6] The anti-inflammatory effects of related guaianolides, such as Zaluzanin C and Zaluzanin D, have also been well-documented. Zaluzanin C has been reported to possess both anti-inflammatory and antioxidant effects.[9] Zaluzanin D has been shown to reduce the production of nitric oxide and inflammatory cytokines in LPS-stimulated macrophages and to attenuate pulmonary inflammation in rats.[10]

The mechanism underlying these anti-inflammatory effects often involves the modulation of key signaling pathways. For instance, Zaluzanin C has been found to alleviate inflammation and lipid accumulation in liver cells by regulating mitochondrial reactive oxygen species (mtROS).[9][11] This regulation, in turn, inhibits the mtROS-mediated activation of the NF-κB signaling pathway, a central regulator of inflammation.[9][11]

Anticancer Activity

Guaianolides are being actively investigated for their potential as anticancer agents.[3] Several members of this class have shown cytotoxic activity against various cancer cell lines.[3] Specifically, guaianolide sesquiterpene lactones have been identified as a source of compounds that can selectively target and eradicate acute myelogenous leukemia (AML) stem and progenitor cells.[5] Natural guaianolides like arglabin and micheliolide have been shown to reduce the proportion of AML stem cells in primary AML cell cultures.[5]

The anticancer mechanism of some guaianolides involves the inhibition of protein synthesis. For example, Zaluzanin C has been shown to inhibit protein synthesis in HeLa cells, with a specific action on the enzymic translocation of peptidyl-tRNA.[12]

Other Biological Activities

Beyond their anti-inflammatory and anticancer properties, guaianolides have been reported to possess a range of other biological activities. These include antimicrobial, antifungal, and antiviral properties.[13][14] Some guaianolides also exhibit antioxidant activity, which may contribute to their overall therapeutic effects.[15]

Mechanism of Action

The biological activities of this compound and related guaianolides are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Inhibition of Inflammatory Pathways

A primary mechanism of the anti-inflammatory action of certain guaianolides is the suppression of the NF-κB signaling pathway. As depicted in the diagram below, Zaluzanin C inhibits the production of mitochondrial ROS (mtROS) induced by inflammatory stimuli like LPS.[9][11] This reduction in mtROS prevents the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and chemokines such as IL-1β, TNF-α, Ccl2, and Ccl3.[11]

References

- 1. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus [mdpi.com]

- 2. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C15H18O3 | CID 470970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Compound: this compound (CHEMBL461700) - ChEMBL [ebi.ac.uk]

- 9. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anti-inflammatory effect of Zaluzanin D isolated from Achillea acuminate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mode of action of zaluzanin C, an inhibitor of translation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for extraction and purification of Isozaluzanin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozaluzanin C is a sesquiterpene lactone belonging to the guaianolide class of natural products. It has garnered significant interest within the scientific community due to its potential anti-inflammatory and immunomodulatory properties.[1] This document provides detailed protocols for the semi-synthesis of this compound from dehydrocostus lactone, a more abundant precursor isolated from the roots of Saussurea lappa. Additionally, it outlines the putative signaling pathway through which this compound exerts its anti-inflammatory effects, offering a valuable resource for researchers investigating its therapeutic potential.

Extraction and Purification of Dehydrocostus Lactone (Precursor)

Given that this compound is a minor component in Saussurea lappa, a more efficient method for its production is through the chemical modification of the more readily available dehydrocostus lactone.[2] The following protocol describes the extraction and purification of dehydrocostus lactone from Saussurea lappa roots.

Materials and Equipment:

-

Dried and powdered roots of Saussurea lappa

-

Hexane

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Analytical balance

Experimental Protocol:

-

Extraction:

-

Accurately weigh a known amount of dried, powdered Saussurea lappa roots.

-

Place the powdered root material into a thimble and insert it into the Soxhlet apparatus.

-

Extract the material with hexane for 6-8 hours. The hexane extract is rich in sesquiterpene lactones, including dehydrocostus lactone.

-

After extraction, concentrate the hexane extract using a rotary evaporator to obtain a crude residue.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure dehydrocostus lactone, as identified by comparison with a standard.

-

Evaporate the solvent from the combined fractions to yield purified dehydrocostus lactone.

-

Semi-Synthesis of this compound from Dehydrocostus Lactone

This protocol details the allylic oxidation of dehydrocostus lactone to produce this compound.

Materials and Equipment:

-

Purified dehydrocostus lactone

-

Diketopinacol (DKP)

-

Selenium dioxide (SeO₂)

-

Hantzsch ester

-

Dichloromethane (DCM)

-

Dioxygen (O₂)

-

Reaction flask with a stirrer

-

Standard laboratory glassware

-

Purification setup (e.g., column chromatography)

Experimental Protocol:

-

Reaction Setup:

-

In a suitable reaction flask, dissolve dehydrocostus lactone in dichloromethane.

-

Add Diketopinacol (DKP), Selenium dioxide (SeO₂), and Hantzsch ester to the solution.

-

Stir the reaction mixture under a dioxygen (O₂) atmosphere.

-

-

Reaction Conditions:

-

Maintain the reaction at room temperature and monitor its progress using TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to separate this compound from the by-product, 5-hydroxy-dehydrocostus lactone, and any unreacted starting material.

-

Quantitative Data:

The allylic oxidation of dehydrocostus lactone yields a mixture of products. The reported yields for the main products are summarized in the table below.[3]

| Product | Yield (%) |

| This compound | 68 |

| 5-hydroxy-dehydrocostus lactone | 18 |

Postulated Anti-inflammatory Signaling Pathway of this compound

Based on studies of structurally related compounds like Zaluzanin C and Zaluzanin D, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.[4][5]

Pathway Description:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the production of mitochondrial reactive oxygen species (mtROS). This increase in mtROS can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. Once IκB is degraded, the NF-κB dimer (p50/p65) is free to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription and synthesis of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

This compound is hypothesized to inhibit the production of mtROS, thereby preventing the activation of the NF-κB pathway. This leads to a downstream reduction in the production of key inflammatory mediators.

Signaling Pathway Diagram:

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of this compound in a cell-based assay.

Caption: Workflow for in vitro anti-inflammatory assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. Climbing the Oxidase Phase Ladder by Using Dioxygen as the Sole Oxidant: The Case Study of Costunolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zaluzanin C Alleviates Inflammation and Lipid Accumulation in Kupffer Cells and Hepatocytes by Regulating Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anti-inflammatory effect of Zaluzanin D isolated from Achillea acuminate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Isozaluzanin C in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Isozaluzanin C, a sesquiterpene lactone, in plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. A comprehensive protocol for sample preparation and method validation in accordance with International Council for Harmonisation (ICH) guidelines is also provided. This method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a guaianolide-type sesquiterpene lactone found in various plant species. Sesquiterpene lactones are of significant interest due to their wide range of biological activities, including anti-inflammatory and antitumor properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note presents a validated HPLC method that is specific, accurate, and precise for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ultrapure water

-

Formic acid (analytical grade)

-

Plant material (dried and powdered)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 60 40 20 40 60 25 20 80 30 20 80 35 60 40 | 40 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (Based on the typical UV absorbance of sesquiterpene lactones lacking extensive chromophores).[1][2][3]

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions were prepared by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with 20 mL of methanol each time.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The proposed HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

-

Specificity: The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant extract sample. The retention time and UV spectrum of the peak in the sample were compared with those of the reference standard.

-

Linearity: Linearity was assessed by injecting the standard solutions at six different concentrations (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

-

Precision:

-

Intra-day precision was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day.

-

Inter-day precision was evaluated by repeating the analysis on three consecutive days. The results are expressed as the relative standard deviation (%RSD).

-

-

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the determined amount). The recovery was calculated using the formula: Recovery (%) = [(Amount found - Original amount) / Amount spiked] x 100.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.

Data Presentation

The quantitative data for the method validation are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

| Intra-day Precision (%RSD) | 1.25% |

| Inter-day Precision (%RSD) | 1.87% |

| Accuracy (Recovery) | 98.5% - 101.2% |

| LOD | 0.2 µg/mL |

| LOQ | 0.6 µg/mL |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow of HPLC method development and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Isozaluzanin C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the cytotoxic effects of Isozaluzanin C, a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are designed to deliver robust and reproducible data for researchers in academic and industrial settings.

Introduction to this compound and its Cytotoxic Potential

This compound is a naturally occurring sesquiterpene lactone isolated from various plants, including those of the Saussurea genus. While its primary characterization has been as an anti-inflammatory and immunomodulatory agent, emerging evidence on related compounds suggests a significant potential for cytotoxicity against cancer cells.[1] A structurally similar compound, Dehydrozaluzanin C, has been shown to inhibit the proliferation of colon cancer cells by inducing apoptosis and causing cell cycle arrest.[2][3][4] This effect is mediated through the activation of the peroxisome proliferator-activated receptor γ (PPARγ) signaling pathway.[3][4]